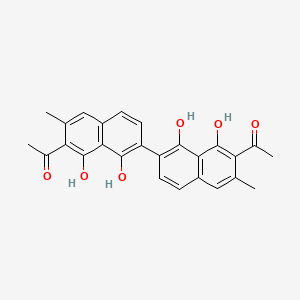
Stypandrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stypandrol is a member of biphenyls.
Applications De Recherche Scientifique
1. Chemical Structure and Toxicity
Stypandrol, a compound isolated from Stypandra imbricata and Dianella revoluta, has been studied for its chemical structure and toxic effects. Stypandrone, a related quinone, was found to be toxic to laboratory mice, indicating potential toxicological implications of stypandrol as well (Colegate, Dorling, & Huxtable, 1987).
2. Synthesis and Chemical Properties
Research has focused on the synthesis of stypandrol and its chemical properties. The methodologies developed have broader implications in organic chemistry and pharmacology, as understanding the synthesis of such compounds can lead to the discovery of new drugs and treatments (Rizzacasa & Sargent, 1988).
3. Biochemical Impact
Studies have also looked at the biochemical impact of compounds like stypandrol. For example, the effects of phytochemicals in traditional medicines, which may include compounds like stypandrol, on human cytochrome P450 and P-glycoprotein-mediated metabolism have been evaluated. This is crucial for understanding the metabolic interactions of natural products in the human body (Nair et al., 2007).
Propriétés
Numéro CAS |
99305-33-6 |
|---|---|
Nom du produit |
Stypandrol |
Formule moléculaire |
C26H22O6 |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
1-[7-(7-acetyl-1,8-dihydroxy-6-methylnaphthalen-2-yl)-1,8-dihydroxy-3-methylnaphthalen-2-yl]ethanone |
InChI |
InChI=1S/C26H22O6/c1-11-9-15-5-7-17(23(29)21(15)25(31)19(11)13(3)27)18-8-6-16-10-12(2)20(14(4)28)26(32)22(16)24(18)30/h5-10,29-32H,1-4H3 |
Clé InChI |
GCLHKQZTLUKUTE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C(=C4O)C(=O)C)C)O)O)C(=C1C(=O)C)O |
SMILES canonique |
CC1=CC2=C(C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C(=C4O)C(=O)C)C)O)O)C(=C1C(=O)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



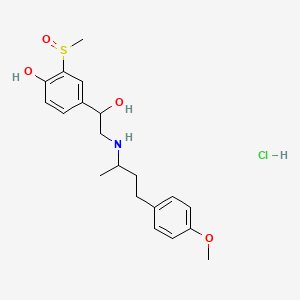
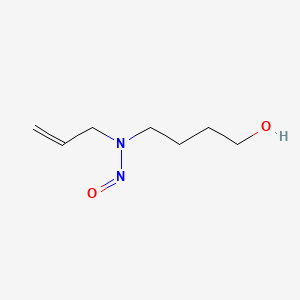
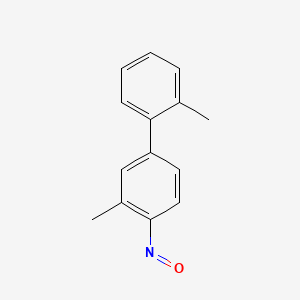
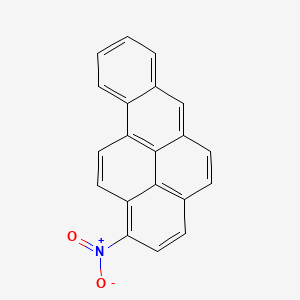
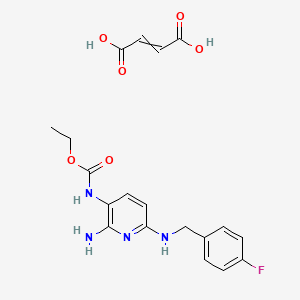
![1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, 2-[(2-carboxyphenoxy)carbonyl]phenyl ester](/img/structure/B1208605.png)
![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1208607.png)
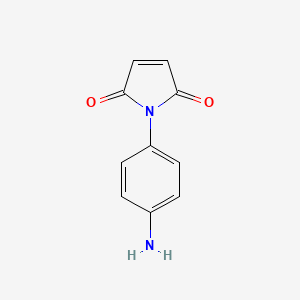
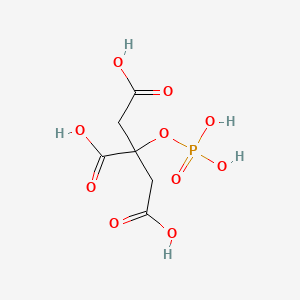
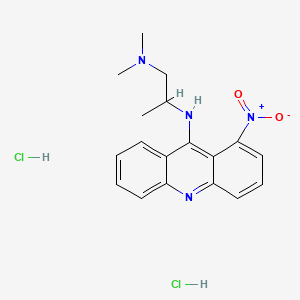
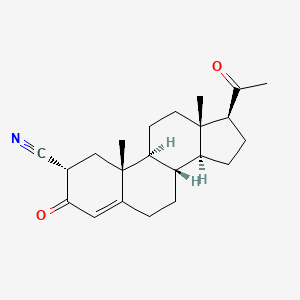
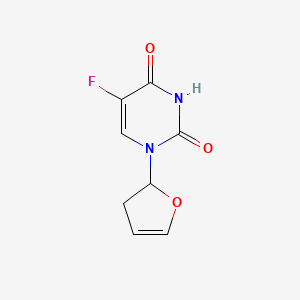
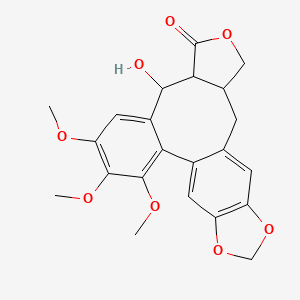
![5,6,7,8-Tetrahydro-4H-isoxazolo[4,5-c]azepin-3-ol](/img/structure/B1208622.png)